molecular formula C8H6F2O B1652237 (S)-2-(3,4-Difluorophenyl)oxirane CAS No. 1414348-36-9

(S)-2-(3,4-Difluorophenyl)oxirane

Cat. No.: B1652237
CAS No.: 1414348-36-9
M. Wt: 156.13 g/mol
InChI Key: UNJRFWWCCAHSRB-QMMMGPOBSA-N
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Description

(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a three-membered oxirane ring and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (S)-2-(3,4-Difluorophenyl)ethene using a chiral catalyst. The reaction conditions often include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in the presence of a chiral ligand to ensure enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as crystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3,4-Difluorophenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-(3,4-Difluorophenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(3,4-Difluorophenyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to undergo ring-opening reactions with nucleophiles. This reactivity is exploited in the synthesis of various derivatives and in its potential biological activity as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Fluorophenyl)oxirane
  • (S)-2-(3,5-Difluorophenyl)oxirane
  • (S)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(S)-2-(3,4-Difluorophenyl)oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

1414348-36-9

Molecular Formula

C8H6F2O

Molecular Weight

156.13 g/mol

IUPAC Name

(2R)-2-(3,4-difluorophenyl)oxirane

InChI

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

UNJRFWWCCAHSRB-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)F)F

SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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